molecular formula C8H4BrF3O2 B112359 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 251300-30-8

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B112359
CAS No.: 251300-30-8
M. Wt: 269.01 g/mol
InChI Key: NCOPDQCEVBJGNB-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is a derivative of benzaldehyde, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde are currently unknown. This compound is a substituted benzaldehyde, which suggests it may interact with proteins or enzymes that have affinity for benzaldehyde derivatives .

Mode of Action

Benzaldehyde derivatives are known to interact with their targets through various mechanisms, such as covalent binding, hydrogen bonding, and hydrophobic interactions .

Biochemical Pathways

It’s worth noting that benzaldehyde derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It is a solid at room temperature, and its melting point is predicted to be 85.09°C . These properties suggest that it could be well-absorbed and distributed in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other compounds can affect its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 5-Bromo-3-(trifluoromethyl)salicylaldehyde

Uniqueness

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOPDQCEVBJGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381362
Record name 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-30-8
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251300-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-hydroxy-3-trifluoromethylbenzaldehyde (59.16 g) was dissolved in acetonitrile (500 mL), and N-bromosuccinimide (57.56 g) was added to the solution, and then the mixture was stirred at 0° C. for 1 hour. The solvent was distilled off under reduced pressure and water was added, and then the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the obtained crystal was washed with n-hexane (50 mL) to obtain the title compound (63.98 g) as a pale yellow crystal.
Quantity
59.16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
57.56 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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